1-Isothiocyanato-6-(methylsulfinyl)hexane

Catalog No.
S516360
CAS No.
4430-35-7
M.F
C8H15NOS2
M. Wt
205.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isothiocyanato-6-(methylsulfinyl)hexane

CAS Number

4430-35-7

Product Name

1-Isothiocyanato-6-(methylsulfinyl)hexane

IUPAC Name

1-isothiocyanato-6-methylsulfinylhexane

Molecular Formula

C8H15NOS2

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C8H15NOS2/c1-12(10)7-5-3-2-4-6-9-8-11/h2-7H2,1H3

InChI Key

XQZVZULJKVALRI-UHFFFAOYSA-N

SMILES

CS(=O)CCCCCCN=C=S

Solubility

Soluble in DMSO

Synonyms

6-(Methylsulfinyl)hexyl isothiocyanate, 6-MITC

Canonical SMILES

CS(=O)CCCCCCN=C=S

Description

The exact mass of the compound 1-Isothiocyanato-6-(methylsulfinyl)hexane is 205.0595 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of sulfoxide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Properties

Studies have explored the potential anticancer properties of 1-ITC-6MS. One study investigated its effect on human pancreatic cancer cells. The researchers found that 1-ITC-6MS exhibited cytotoxic activity, meaning it had the ability to kill cancer cells [].

Another point of interest is 1-ITC-6MS' relation to erucin, a naturally occurring isothiocyanate found in wasabi. Erucin itself has demonstrated anticancer activity, and 1-ITC-6MS is considered a synthetic analogue of erucin [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Exact Mass

205.0595

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

4430-35-7

Wikipedia

6-HITC

Dates

Modify: 2023-08-15
1: Yano S, Wu S, Sakao K, Hou DX. Wasabi 6-(methylsulfinyl)hexyl isothiocyanate induces apoptosis in human colorectal cancer cells through p53-independent mitochondrial dysfunction pathway. Biofactors. 2018 May 14. doi: 10.1002/biof.1431. [Epub ahead of print] PubMed PMID: 29756671.
2: Jaafaru MS, Abd Karim NA, Enas ME, Rollin P, Mazzon E, Abdull Razis AF. Protective Effect of Glucosinolates Hydrolytic Products in Neurodegenerative Diseases (NDDs). Nutrients. 2018 May 8;10(5). pii: E580. doi: 10.3390/nu10050580. Review. PubMed PMID: 29738500; PubMed Central PMCID: PMC5986460.
3: Lenzi M, Cocchi V, Malaguti M, Barbalace MC, Marchionni S, Hrelia S, Hrelia P. 6-(Methylsulfonyl) hexyl isothiocyanate as potential chemopreventive agent: molecular and cellular profile in leukaemia cell lines. Oncotarget. 2017 Dec 4;8(67):111697-111714. doi: 10.18632/oncotarget.22902. eCollection 2017 Dec 19. PubMed PMID: 29340085; PubMed Central PMCID: PMC5762353.
4: Trio PZ, Fujisaki S, Tanigawa S, Hisanaga A, Sakao K, Hou DX. DNA Microarray Highlights Nrf2-Mediated Neuron Protection Targeted by Wasabi-Derived Isothiocyanates in IMR-32 Cells. Gene Regul Syst Bio. 2016 Aug 11;10:73-83. doi: 10.4137/GRSB.S39440. eCollection 2016. PubMed PMID: 27547033; PubMed Central PMCID: PMC4982521.
5: Morroni F, Sita G, Tarozzi A, Cantelli-Forti G, Hrelia P. Neuroprotection by 6-(methylsulfinyl)hexyl isothiocyanate in a 6-hydroxydopamine mouse model of Parkinson׳s disease. Brain Res. 2014 Nov 17;1589:93-104. doi: 10.1016/j.brainres.2014.09.033. Epub 2014 Sep 23. PubMed PMID: 25257035.
6: Fuke Y, Hishinuma M, Namikawa M, Oishi Y, Matsuzaki T. Wasabi-derived 6-(methylsulfinyl)hexyl isothiocyanate induces apoptosis in human breast cancer by possible involvement of the NF-κB pathways. Nutr Cancer. 2014;66(5):879-87. doi: 10.1080/01635581.2014.916322. Epub 2014 Jun 4. PubMed PMID: 24895898.
7: Chen YJ, Huang YC, Tsai TH, Liao HF. Effect of Wasabi Component 6-(Methylsulfinyl)hexyl Isothiocyanate and Derivatives on Human Pancreatic Cancer Cells. Evid Based Complement Alternat Med. 2014;2014:494739. doi: 10.1155/2014/494739. Epub 2014 Jan 20. PubMed PMID: 24575144; PubMed Central PMCID: PMC3918374.
8: Yamaguchi H, Kamiie K, Kidachi Y, Noshita T, Umetsu H, Fuke Y, Ryoyama K. Intracellular accumulation of structurally varied isothiocyanates correlates with inhibition of nitric oxide production in proinflammatory stimuli-activated tumorigenic macrophage-like cells. Bioorg Med Chem. 2014 Jan 1;22(1):440-6. doi: 10.1016/j.bmc.2013.11.008. Epub 2013 Nov 12. PubMed PMID: 24268367.
9: Reisenauer HP, Romański J, Mlostoń G, Schreiner PR. Matrix isolation and spectroscopic properties of the methylsulfinyl radical CH3(O)S˙. Chem Commun (Camb). 2013 Oct 21;49(82):9467-9. doi: 10.1039/c3cc45379k. PubMed PMID: 24013766.
10: Yamaguchi H, Kidachi Y, Kamiie K, Noshita T, Umetsu H, Fuke Y, Ryoyama K. Utilization of 6-(methylsulfinyl)hexyl isothiocyanate for sensitization of tumor cells to antitumor agents in combination therapies. Biochem Pharmacol. 2013 Aug 15;86(4):458-68. doi: 10.1016/j.bcp.2013.06.008. Epub 2013 Jun 19. PubMed PMID: 23791871.
11: Yamaguchi H, Kidachi Y, Kamiie K, Noshita T, Umetsu H. Homology modeling and structural analysis of human P-glycoprotein. Bioinformation. 2012;8(22):1066-74. doi: 10.6026/97320630081066. Epub 2012 Nov 13. PubMed PMID: 23251040; PubMed Central PMCID: PMC3523220.
12: Uto T, Hou DX, Morinaga O, Shoyama Y. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). Adv Pharmacol Sci. 2012;2012:614046. doi: 10.1155/2012/614046. Epub 2012 Aug 15. PubMed PMID: 22927840; PubMed Central PMCID: PMC3426159.
13: Uchida K, Miura Y, Nagai M, Tominaga M. Isothiocyanates from Wasabia japonica activate transient receptor potential ankyrin 1 channel. Chem Senses. 2012 Nov;37(9):809-18. doi: 10.1093/chemse/bjs065. Epub 2012 Aug 6. PubMed PMID: 22869685.
14: Hou DX, Korenori Y, Tanigawa S, Yamada-Kato T, Nagai M, He X, He J. Dynamics of Nrf2 and Keap1 in ARE-mediated NQO1 expression by wasabi 6-(methylsulfinyl)hexyl isothiocyanate. J Agric Food Chem. 2011 Nov 23;59(22):11975-82. doi: 10.1021/jf2032439. Epub 2011 Nov 1. PubMed PMID: 22010800.
15: Mizuno K, Kume T, Muto C, Takada-Takatori Y, Izumi Y, Sugimoto H, Akaike A. Glutathione biosynthesis via activation of the nuclear factor E2-related factor 2 (Nrf2)--antioxidant-response element (ARE) pathway is essential for neuroprotective effects of sulforaphane and 6-(methylsulfinyl) hexyl isothiocyanate. J Pharmacol Sci. 2011;115(3):320-8. Epub 2011 Feb 24. PubMed PMID: 21358121.
16: Yoshida J, Nomura S, Nishizawa N, Ito Y, Kimura K. Glycogen synthase kinase-3β inhibition of 6-(methylsulfinyl)hexyl isothiocyanate derived from wasabi (Wasabia japonica Matsum). Biosci Biotechnol Biochem. 2011;75(1):136-9. Epub 2011 Jan 7. PubMed PMID: 21228474.
17: Chen J, Uto T, Tanigawa S, Yamada-Kato T, Fujii M, Hou DX. Microarray-based determination of anti-inflammatory genes targeted by 6-(methylsulfinyl)hexyl isothiocyanate in macrophages. Exp Ther Med. 2010 Jan;1(1):33-40. Epub 2010 Jan 1. PubMed PMID: 23136589; PubMed Central PMCID: PMC3490381.
18: Nomura T, Uehara Y, Kawajiri H, Ryoyama K, Yamori T, Fuke Y. Alkyl isothiocyanates suppress epidermal growth factor receptor kinase activity but augment tyrosine kinase activity. Cancer Epidemiol. 2009 Oct;33(3-4):288-92. doi: 10.1016/j.canep.2009.08.009. Epub 2009 Sep 22. PubMed PMID: 19775950.
19: Noshita T, Kidachi Y, Funayama H, Kiyota H, Yamaguchi H, Ryoyama K. Anti-nitric oxide production activity of isothiocyanates correlates with their polar surface area rather than their lipophilicity. Eur J Med Chem. 2009 Dec;44(12):4931-6. doi: 10.1016/j.ejmech.2009.08.005. Epub 2009 Aug 18. PubMed PMID: 19716210.
20: Kidachi Y, Noshita T, Yamaguchi H, Umetsu H, Fuke Y, Ryoyama K. The augmenting activity of 6-(methylsulfinyl)hexyl isothiocyanate on cellular glutathione levels is less sensitive to thiol compounds than its cytotoxic activity. Biosci Biotechnol Biochem. 2009 Jun;73(6):1419-21. Epub 2009 Jun 7. PubMed PMID: 19502751.

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